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A Comprehensive Comparison of BI-4732 and Osimertinib in EGFR C797S Mutant Models

For researchers and drug development professionals navigating the challenges of acquired

resistance to EGFR tyrosine kinase inhibitors (TKIs), the emergence of the C797S mutation

presents a significant hurdle in the treatment of non-small cell lung cancer (NSCLC). This guide

provides an objective comparison of the fourth-generation EGFR inhibitor, BI-4732, and the

third-generation inhibitor, osimertinib, with a focus on their performance in preclinical models

harboring the C797S mutation.

Introduction to BI-4732 and Osimertinib
Osimertinib, a third-generation EGFR-TKI, has been a standard of care for NSCLC patients

with EGFR-sensitizing mutations and the T790M resistance mutation. However, its efficacy is

compromised by the subsequent development of the C797S mutation, which prevents the

covalent binding of the drug to the EGFR kinase domain.

BI-4732 is a novel, fourth-generation, reversible, and ATP-competitive EGFR inhibitor. It has

been designed to be potent against EGFR-activating mutations (such as exon 19 deletions and

L858R) and on-target resistance mutations, including T790M and C797S, while sparing wild-

type EGFR. Notably, BI-4732 has also demonstrated efficient penetration of the blood-brain

barrier, suggesting its potential for treating brain metastases.

Comparative Efficacy in C797S Mutant Models
Preclinical studies have demonstrated the superior efficacy of BI-4732 in various C797S

mutant models where osimertinib's activity is significantly impaired.
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In Vitro Potency
The half-maximal inhibitory concentration (IC50) values from cell-based assays highlight the

differential potency of BI-4732 and osimertinib against various EGFR mutations.
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Cell Line / EGFR
Mutation

BI-4732 IC50 (nM)
Osimertinib IC50
(nM)

Reference

Ba/F3 Engineered

Cell Lines

EGFR

del19/T790M/C797S
2.6 635

EGFR

L858R/T790M/C797S
7.8 588

EGFR E19del/C797S 6 >1,000

EGFR L858R/C797S 213 >1,000

EGFR

L858R/T790M/C797S

(kinase activity)

1 Not specified

NSCLC Cell Lines

PC-9 (EGFR del19) 9 Not specified

PC-9 T790M/C797S 12 >1,000

PC9_DC (EGFR

E19del/C797S)
25 >1,000

Patient-Derived Cell

Lines

YU-1182 (EGFR

E19del/C797S)
73 >1,000

YU-1097 (EGFR

E19del/T790M/C797S

)

3 >1,000

YUO-143 (EGFR

E19del/T790M/C797S

)

5 >1,000
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In Vivo Antitumor Activity
In xenograft models using the YU-1097 cell line (harboring EGFR E19del/T790M/C797S), BI-
4732 demonstrated significant and sustained tumor regression. Oral administration of BI-4732
at doses of 2.5, 5, 10, and 25 mg/kg (twice daily) resulted in tumor growth inhibition (TGI) rates

of 143.1%, 154.0%, 174.1%, and 183.2%, respectively. In contrast, osimertinib at 25 mg/kg

(once daily) showed minimal effect on tumor growth in the same model.

Signaling Pathway Inhibition
BI-4732 effectively inhibits the phosphorylation of EGFR and downstream signaling proteins,

including AKT, ERK, and S6K, in C797S mutant cell lines. Immunoblot analyses have shown

that BI-4732 reduces the levels of phosphorylated EGFR and its downstream effectors in a

dose-dependent manner, while osimertinib has a limited impact at comparable concentrations

in these resistant models.
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Caption: EGFR signaling pathway and points of inhibition by BI-4732 and osimertinib.

Experimental Protocols
Cell Viability Assay
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The anti-proliferative activity of BI-4732 and osimertinib was assessed using the CellTiter-Glo®

Luminescent Cell Viability Assay.

Cell Seeding: Cells were seeded at a density of 2 × 10³ cells per well in 96-well plates and

incubated overnight for attachment.

Compound Treatment: The cells were treated with various concentrations of BI-4732 or

osimertinib for 72 hours.

Luminescence Measurement: After the incubation period, CellTiter-Glo® reagent was added

to each well according to the manufacturer's protocol. The luminescent signal, which is

proportional to the amount of ATP and thus the number of viable cells, was measured using

a microplate reader.

Data Analysis: The IC50 values were calculated from the dose-response curves generated

by plotting cell viability against the logarithm of the inhibitor concentration.

Immunoblotting
The effect of the inhibitors on EGFR signaling pathways was determined by Western blotting.

Cell Lysis: Cells were treated with the indicated doses of BI-4732 or osimertinib for 6 hours,

after which they were lysed to extract total protein.

Protein Quantification: The protein concentration of the lysates was determined using a

standard protein assay.

SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl

sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene

difluoride (PVDF) membrane.

Antibody Incubation: The membranes were blocked and then incubated with primary

antibodies specific for total and phosphorylated EGFR, AKT, ERK, and S6K, followed by

incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL)

detection system.
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In Vivo Xenograft Model
The in vivo antitumor efficacy was evaluated in a patient-derived xenograft (PDX) model.

Cell Implantation: YU-1097 cells (5 × 10⁶ in 100 μL PBS) were subcutaneously implanted

into the flanks of 6-week-old female BALB/c nude mice.

Tumor Growth and Randomization: When the tumor volume reached approximately 200

mm³, the mice were randomized into treatment groups.

Drug Administration: BI-4732 was administered orally twice daily, and osimertinib was

administered orally once daily at the specified doses.

Monitoring: Tumor volume and body weight were measured regularly throughout the

experimental period.

Endpoint Analysis: After a defined treatment period, the mice were euthanized, and the

tumors were harvested for further analysis, such as immunoblotting or

immunohistochemistry for proliferation markers like Ki67.
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To cite this document: BenchChem. [BI-4732 vs osimertinib in C797S mutant models].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12365538#bi-4732-vs-osimertinib-in-c797s-mutant-
models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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